Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a structurally complex small molecule featuring a benzofuran-thiazole-carbamoyl-benzoate scaffold. Its core structure includes:
Properties
IUPAC Name |
methyl 4-[[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-3-28-17-6-4-5-15-11-18(29-19(15)17)16-12-30-22(23-16)24-20(25)13-7-9-14(10-8-13)21(26)27-2/h4-12H,3H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVYRSGQXRCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions:
Formation of the Benzofuran Moiety: The initial step often involves the synthesis of the 7-ethoxybenzofuran core. This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using a carbamoylation reaction, typically involving isocyanates or carbamoyl chlorides.
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the thiazole ring, in particular, is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran and thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Urea Derivatives with Thiazol-Piperazine Scaffolds
A series of urea derivatives (11a–11o) share structural similarities with the target compound, particularly in their thiazole and aromatic substituents (Table 1) .
Key Differences :
- Functional Groups : The target compound features a carbamoyl group (CONH-), whereas 11a–11o utilize a urea linkage (NHCONH-). Urea groups typically enhance hydrogen-bonding capacity, which may improve target binding in biological systems.
- Substituent Effects : Compounds 11a–11o vary in aryl substituents (e.g., halogens, trifluoromethyl, methoxy), impacting molecular weight (484–602 g/mol) and synthetic yield (83–88%). The target’s 7-ethoxybenzofuran substituent likely increases steric bulk compared to the simpler phenyl groups in 11a–11o.
- Applications: The urea derivatives are hypothesized to target enzymes or receptors requiring hydrogen-bond donors, whereas the carbamoyl group in the target compound may favor different interaction profiles.
Table 1. Comparison of Urea Derivatives (11a–11o)
| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |
| 11k | 4-Chloro-3-(trifluoromethyl) | 568.2 | 88.0 |
| 11m | 3,5-Di(trifluoromethyl) | 602.2 | 84.7 |
Benzo[c][1,2,5]thiadiazol Derivatives
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) and its zinc phthalocyanine derivative (18) highlight differences in heterocyclic cores and synthetic challenges :
Thiadiazol-2-yl Methoxy Benzoate Esters
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate shares a benzoate ester and heterocyclic system with the target compound but differs in core structure and substituents (Table 2) .
Key Differences :
- Heterocycle: The 1,3,4-thiadiazole ring versus the target’s thiazole and benzofuran system.
- Safety Profile : The thiadiazol derivative is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), suggesting similar hazards for the target compound if structural similarities extend to toxicity .
- Molecular Weight : At 369.40 g/mol, this compound is lighter than the urea derivatives (484–602 g/mol), highlighting how substituents modulate physicochemical properties.
Sulfonylurea Pesticide Analogs
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester feature sulfonylurea groups and triazine rings, diverging significantly from the target’s structure .
- Functional Groups : Sulfonylureas in pesticides rely on sulfonyl and urea moieties for herbicidal activity, whereas the target’s carbamoyl and benzofuran groups may suit pharmaceutical applications.
- Structural Flexibility : The target compound’s benzofuran-thiazole scaffold offers greater aromatic diversity compared to the rigid triazine-sulfonylurea framework.
Biological Activity
Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on available literature.
Chemical Structure and Properties
This compound features a complex structure that combines elements from benzofuran, thiazole, and carbamate functionalities. The molecular formula is CHNOS, and its molecular weight is approximately 372.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with benzofuran derivatives. Specific methodologies may vary, but a common approach includes the use of coupling agents and protective groups to ensure selective reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, certain thiazole derivatives have been shown to inhibit tumor cell proliferation by interfering with microtubule dynamics, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
The proposed mechanism for the anticancer activity involves the disruption of microtubule formation, akin to the action of known chemotherapeutic agents such as taxanes. The compound may bind to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis .
Case Studies
A notable case study involved the evaluation of thiazole derivatives in various tumor models. These studies indicated that compounds similar to this compound showed significant reduction in tumor volume compared to control groups .
Therapeutic Implications
Given its biological activities, this compound holds promise as a lead compound for drug development in oncology. Further research is warranted to elucidate its full pharmacological profile and potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
